N-benzyl-N,6-dimethylpyridazin-3-amine
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Overview
Description
N-benzyl-N,6-dimethylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group and two methyl groups attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,6-dimethylpyridazin-3-amine typically involves the alkylation of pyridazine derivatives. One common method is the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of N-alkylated pyridazines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The exact mechanism of action of N-benzyl-N,6-dimethylpyridazin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2,6-dimethylpyridazin-3(2H)-one
- 4,4-disubstituted N-benzyl piperidines
- 6-(substituted aryl)-4-methyl-2,3-dihydropyridazinones
Uniqueness
N-benzyl-N,6-dimethylpyridazin-3-amine stands out due to its unique substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-benzyl-N,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H15N3/c1-11-8-9-13(15-14-11)16(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
TWBQKZZOADBZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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